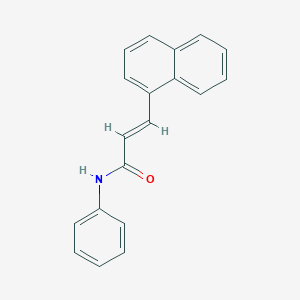

3-(1-naphthyl)-N-phenylacrylamide

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C19H15NO |

|---|---|

Molekulargewicht |

273.3 g/mol |

IUPAC-Name |

(E)-3-naphthalen-1-yl-N-phenylprop-2-enamide |

InChI |

InChI=1S/C19H15NO/c21-19(20-17-10-2-1-3-11-17)14-13-16-9-6-8-15-7-4-5-12-18(15)16/h1-14H,(H,20,21)/b14-13+ |

InChI-Schlüssel |

FBIINVWZWRBDCJ-BUHFOSPRSA-N |

SMILES |

C1=CC=C(C=C1)NC(=O)C=CC2=CC=CC3=CC=CC=C32 |

Isomerische SMILES |

C1=CC=C(C=C1)NC(=O)/C=C/C2=CC=CC3=CC=CC=C32 |

Kanonische SMILES |

C1=CC=C(C=C1)NC(=O)C=CC2=CC=CC3=CC=CC=C32 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Diaryl Acrylamide Scaffold: A Privileged Motif in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The diaryl acrylamide scaffold has emerged as a cornerstone in contemporary medicinal chemistry, underpinning the development of a diverse array of therapeutic agents. This guide provides a comprehensive technical overview of this privileged structural motif, delving into its fundamental chemical properties, synthetic methodologies, and multifaceted mechanisms of action. We will explore its critical role in the design of covalent inhibitors, particularly in the realm of kinase-targeted therapies for cancer and inflammatory diseases. Through a detailed examination of structure-activity relationships (SAR), this document aims to equip researchers and drug development professionals with the field-proven insights necessary to harness the full potential of diaryl acrylamide scaffolds in the pursuit of novel therapeutics.

Introduction: The Rise of a Versatile Scaffold

In the landscape of drug discovery, certain molecular frameworks consistently demonstrate a remarkable capacity to interact with a wide range of biological targets, earning them the designation of "privileged scaffolds." The diaryl acrylamide core, characterized by two aryl rings linked by an acrylamide functionality, is a quintessential example of such a motif. Its prevalence in clinically successful drugs and late-stage clinical candidates is a testament to its versatility and favorable pharmacological properties.[1][2]

The defining feature of the diaryl acrylamide scaffold is the α,β-unsaturated amide, which acts as a Michael acceptor.[2] This electrophilic "warhead" can form a covalent bond with nucleophilic residues, most notably cysteine, within the active site of a target protein.[3][4] This ability to form an irreversible or slowly reversible bond offers distinct advantages, including prolonged duration of action and enhanced potency.[5] Several FDA-approved kinase inhibitors, such as Imatinib, Dasatinib, and Nilotinib, feature a diarylamide core and have revolutionized the treatment of chronic myeloid leukemia (CML).[1]

This guide will provide a holistic perspective on the diaryl acrylamide scaffold, from the synthetic chemist's bench to its biological mechanism of action, offering a robust foundation for its application in future drug discovery endeavors.

The Chemistry of Diaryl Acrylamides: Synthesis and Reactivity

The synthetic accessibility of the diaryl acrylamide scaffold is a key contributor to its widespread use in medicinal chemistry. The general structure allows for extensive diversification of the two aryl rings, enabling fine-tuning of the molecule's steric and electronic properties to achieve desired potency and selectivity.

General Synthetic Strategy

A common and versatile method for the synthesis of diaryl acrylamides involves the amidation of an α,β-unsaturated carboxylic acid with a diaryl amine. This transformation is typically facilitated by a peptide coupling reagent.

A generalized synthetic scheme is presented below:

Figure 1: Generalized synthetic workflow for diaryl acrylamides.

Step-by-Step Experimental Protocol: Synthesis of a Generic Diaryl Acrylamide

This protocol outlines a representative synthesis of a diaryl acrylamide derivative. Note that specific reaction conditions, such as temperature, time, and solvent, may require optimization based on the specific substrates used.

Step 1: Synthesis of the Diaryl Amine Intermediate (e.g., via Buchwald-Hartwig Cross-Coupling)

-

To an oven-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the aryl halide (1.0 eq.), the aryl amine (1.2 eq.), a palladium catalyst (e.g., Pd2(dba)3, 0.02 eq.), a phosphine ligand (e.g., Xantphos, 0.04 eq.), and a base (e.g., Cs2CO3, 2.0 eq.).

-

Add a suitable anhydrous solvent (e.g., toluene or dioxane).

-

Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the diaryl amine intermediate.

Step 2: Amide Coupling to Form the Diaryl Acrylamide

-

Dissolve the α,β-unsaturated carboxylic acid (1.0 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane or DMF).

-

Add a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 1.5 eq.) and a catalyst like 4-dimethylaminopyridine (DMAP, 0.1 eq.).[6]

-

Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

-

Add the diaryl amine intermediate (1.2 eq.) to the reaction mixture.

-

Continue stirring at room temperature and monitor the reaction by TLC or LC-MS.

-

Once the reaction is complete, dilute with an organic solvent and wash sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO3 solution), and brine.

-

Dry the organic layer, filter, and concentrate.

-

Purify the final diaryl acrylamide product by flash column chromatography or recrystallization.[6]

The Acrylamide "Warhead": A Tunable Michael Acceptor

The reactivity of the acrylamide moiety as a Michael acceptor is crucial to its biological activity and can be modulated by substituents on the α or β positions of the double bond.[3] Introducing electron-withdrawing groups can enhance reactivity, while electron-donating or sterically hindering groups can attenuate it.[3] This tunability is a key advantage in covalent drug design, allowing for the optimization of the balance between target engagement and off-target reactivity to minimize toxicity.[5]

Therapeutic Applications: A Scaffold for Diverse Targets

The diaryl acrylamide scaffold has been successfully employed in the development of drugs for a wide range of diseases, primarily by targeting key proteins involved in pathological signaling pathways.

Kinase Inhibitors in Oncology

A significant number of diaryl acrylamide-based drugs are kinase inhibitors for the treatment of cancer.[1] Kinases are a class of enzymes that play a central role in cell signaling, and their dysregulation is a common driver of cancer.

Targeting BCR-ABL in Chronic Myeloid Leukemia (CML):

Imatinib, a pioneering tyrosine kinase inhibitor (TKI), features a diarylamide core and is a first-line treatment for CML. It targets the BCR-ABL fusion protein, an aberrant kinase that drives the proliferation of leukemia cells.[1] Second-generation drugs like Dasatinib and Nilotinib, which also incorporate the diarylamide scaffold, were developed to overcome resistance to Imatinib.[1]

Figure 2: Mechanism of action of diaryl acrylamide-based BCR-ABL inhibitors.

Inhibition of Epidermal Growth Factor Receptor (EGFR):

The diaryl acrylamide scaffold is also present in irreversible inhibitors of EGFR, a key target in non-small cell lung cancer (NSCLC).[2][5] These inhibitors form a covalent bond with a cysteine residue (Cys797) in the ATP-binding pocket of EGFR, leading to potent and sustained inhibition.[5] The incorporation of the acrylamide group has also been shown to improve the drug-like properties of EGFR inhibitors, such as solubility and membrane permeability.[7][8]

Tubulin Polymerization Inhibitors

Microtubules are essential components of the cytoskeleton and play a critical role in cell division.[9] The diaryl acrylamide scaffold has been incorporated into molecules that inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells.[9][10] These compounds often act at the colchicine binding site of tubulin.[10]

Anti-inflammatory and Other Applications

Beyond oncology, diaryl acrylamides have shown promise as anti-inflammatory,[2] antiplatelet,[6] and antiallergic agents.[11] For instance, certain derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[6] Others have been developed as inhibitors of tissue transglutaminase (TG2), an enzyme implicated in fibrosis and celiac disease.[12][13]

Structure-Activity Relationship (SAR) Studies

The development of potent and selective diaryl acrylamide-based drugs relies heavily on systematic SAR studies. By modifying the aryl rings and the linker, researchers can optimize the compound's interaction with the target protein and its overall pharmacokinetic profile.

| Modification Site | General Observation | Example Target | Reference |

| Aryl Ring 1 (R1) | Substitution patterns influence binding pocket interactions and selectivity. | Kinases | [14] |

| Aryl Ring 2 (R2) | Can be modified to enhance solubility and modulate off-target effects. | EGFR | [5] |

| Acrylamide Linker | Introduction of substituents on the α or β position can tune covalent reactivity. | TG2 | [12] |

| Overall Conformation | The relative orientation of the two aryl rings is critical for optimal binding. | KCNQ2 Channels | [15] |

Table 1: Summary of General Structure-Activity Relationships for Diaryl Acrylamide Scaffolds.

Rigorous kinetic studies are essential to complement SAR, providing quantitative measures of inhibitor affinity (KI) and the rate of covalent bond formation (kinact).[12] Intriguingly, SAR trends observed through kinetic evaluation may sometimes contradict predictions from molecular modeling, highlighting the importance of empirical data in guiding inhibitor design.[12][13]

Future Directions and Conclusion

The diaryl acrylamide scaffold continues to be a fertile ground for drug discovery. Future research will likely focus on several key areas:

-

Expanding the Target Space: While kinases have been a major focus, the application of this scaffold to other enzyme classes and protein-protein interactions holds significant potential.

-

Modulating Covalent Reactivity: The development of novel acrylamide derivatives with finely tuned reactivity will be crucial for enhancing selectivity and minimizing off-target effects. This includes the exploration of reversible covalent inhibitors.[3]

-

Improving Drug-like Properties: Continued efforts to optimize the pharmacokinetic and pharmacodynamic properties of diaryl acrylamide-based compounds will be essential for their clinical success.[7][8]

References

- Al-Gamal, M. A., et al. (2020). Diarylamides in anticancer drug discovery: A review of pre-clinical and clinical investigations. European Journal of Medicinal Chemistry, 112029.

- Carver, S., et al. (2020). Structure–activity relationships of hydrophobic alkyl acrylamides as tissue transglutaminase inhibitors. RSC Medicinal Chemistry.

- Gurdal, E. E., et al. (2018). Design, synthesis and biological evaluation of novel 1,3-diarylpyrazoles as cyclooxygenase inhibitors, antiplatelet and anticancer agents. Scientific Reports.

- Ma, J., et al. (2017). Synthesis and Bioactivity Evaluation of 2,3-diaryl Acrylonitrile Derivatives as Potential Anticancer Agents. Bioorganic & Medicinal Chemistry Letters, 27(1), 81-85.

- Wang, L., et al. (2021). Discovery of Novel Diarylamide N-Containing Heterocyclic Derivatives as New Tubulin Polymerization Inhibitors with Anti-Cancer Activity. Molecules, 26(13), 4029.

- Wu, Y. J., et al. (2004). Synthesis and structure-activity relationship of acrylamides as KCNQ2 potassium channel openers. Bioorganic & Medicinal Chemistry Letters, 14(10), 2547-2551.

- Li, D., et al. (2015). 2,4-Diarylamino-pyrimidines as kinase inhibitors co-targeting IGF1R and EGFR(L858R/T790M). Bioorganic & Medicinal Chemistry Letters, 25(19), 4173-4178.

- Koh, E. J., et al. (2013). New diarylamides and diarylureas possessing 8-amino(acetamido)quinoline scaffold: synthesis, antiproliferative activities against melanoma cell lines, kinase inhibition, and in silico studies. European Journal of Medicinal Chemistry, 70, 10-21.

- Carver, S., et al. (2020). Structure–activity relationships of hydrophobic alkyl acrylamides as tissue transglutaminase inhibitors. RSC Publishing.

- Natsume, Y., et al. (1989). Acrylamide derivatives as antiallergic agents. I. Synthesis and structure-activity relationships of N-[(4-substituted 1-piperazinyl)alkyl]-3-(aryl and heteroaryl)acrylamides. Chemical & Pharmaceutical Bulletin, 37(1), 100-105.

- Fares, M., et al. (2018). Acrylamide Moiety, a Valuable Fragment in Medicinal Chemistry: Insight into Synthetic Methodologies, Chemical Reactivity. Mini-Reviews in Medicinal Chemistry, 18(14), 1187-1200.

-

Lanyon, L., et al. (2022). Charting the Chemical Space of Acrylamide-Based Inhibitors of zDHHC20. Molecules, 27(19), 6289. [Link]

- El-Gamal, M. I., et al. (2015). Synthesis and broad-spectrum antiproliferative activity of diarylamides and diarylureas possessing 1,3,4-oxadiazole derivatives. Bioorganic & Medicinal Chemistry Letters, 25(8), 1694-1699.

-

Wu, K. D., et al. (2018). Acrylamide Functional Group Incorporation Improves Drug-Like Properties: An Example with EGFR Inhibitors. ACS Medicinal Chemistry Letters, 9(12), 1248-1252. [Link]

- Dal-Pra, M., et al. (2021). Medicinal Chemistry and Chemical Biology Highlights. CHIMIA International Journal for Chemistry, 75(5), 405-412.

- Abuelizz, H. A., et al. (2021). Design and Synthesis of Newly Synthesized Acrylamide Derivatives as Potential Chemotherapeutic Agents against MCF-7 Breast Cancer Cell Line Lodged on PEGylated Bilosomal Nano-Vesicles for Improving Cytotoxic Activity. Polymers, 13(19), 3398.

- Wu, K. D., et al. (2018). Acrylamide Functional Group Incorporation Improves Drug-like Properties: An Example with EGFR Inhibitors. ACS Medicinal Chemistry Letters, 9(12), 1248-1252.

- Life Chemicals. (2024). Specific Covalent Inhibitor Fragment Library. Life Chemicals.

- Wu, K. D., et al. (2018). Acrylamide Functional Group Incorporation Improves Drug-like Properties: An Example with EGFR Inhibitors.

- Kacar, S., & Sahinturk, V. (2021). The Protective Agents Used against Acrylamide Toxicity: An In Vitro Cell Culture Study-Based Review. Cell Journal (Yakhteh), 23(4), 371-380.

-

Li, S., et al. (2012). Design, synthesis and biological evaluation of novel acrylamide analogues as inhibitors of BCR-ABL kinase. Bioorganic & Medicinal Chemistry Letters, 22(16), 5279-5282. [Link]

- White, C. J., et al. (2022). Thermal Stability and Utility of Dienes as Protecting Groups for Acrylamides. The Journal of Organic Chemistry, 87(6), 4268-4275.

- Trick, T. (2020). Synthesis of Well-defined Acrylamide-based Polymers and Related Materials.

- LoPachin, R. M. (2012). Molecular Mechanism of Acrylamide Neurotoxicity: Lessons Learned from Organic Chemistry. Environmental Health Perspectives, 120(12), 1668-1675.

- LoPachin, R. M. (2012). Molecular mechanism of acrylamide neurotoxicity: lessons learned from organic chemistry. Environmental Health Perspectives, 120(12), 1668-1675.

-

Wilson, T. C., et al. (2019). Examples of acrylamide-containing drug candidates. ResearchGate. [Link]

- Augustine, D. A., & Bent, G. A. (2022). Acrylamide, a toxic maillard by-product and its inhibition by sulfur-containing compounds: A mini review. Frontiers in Food Science and Technology, 2, 1072675.

-

Augustine, D. A., & Bent, G. A. (2022). Acrylamide, a toxic maillard by-product and its inhibition by sulfur-containing compounds: A mini review. ResearchGate. [Link]

-

Wikipedia. (n.d.). Acrylamide. In Wikipedia. Retrieved February 21, 2026, from [Link]

- Khan, S., et al. (2022). Synthesis and Characterization of Acrylamide/Acrylic Acid Co-Polymers and Glutaraldehyde Crosslinked pH-Sensitive Hydrogels. Polymers, 14(2), 263.

- Zhang, Q., et al. (2020). Synthesis of functional polyacrylamide (co)polymers by organocatalyzed post-polymerization modification of non-activated esters. Polymer Chemistry, 11(3), 605-613.

Sources

- 1. Diarylamides in anticancer drug discovery: A review of pre-clinical and clinical investigations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. peerreview.go2articles.com [peerreview.go2articles.com]

- 3. chimia.ch [chimia.ch]

- 4. Thermal Stability and Utility of Dienes as Protecting Groups for Acrylamides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Acrylamide Functional Group Incorporation Improves Drug-like Properties: An Example with EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis and biological evaluation of novel 1,3-diarylpyrazoles as cyclooxygenase inhibitors, antiplatelet and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. Acrylamide derivatives as antiallergic agents. I. Synthesis and structure-activity relationships of N-[(4-substituted 1-piperazinyl)alkyl]-3-(aryl and heteroaryl)acrylamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Structure–activity relationships of hydrophobic alkyl acrylamides as tissue transglutaminase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Structure–activity relationships of hydrophobic alkyl acrylamides as tissue transglutaminase inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. New diarylamides and diarylureas possessing 8-amino(acetamido)quinoline scaffold: synthesis, antiproliferative activities against melanoma cell lines, kinase inhibition, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis and structure-activity relationship of acrylamides as KCNQ2 potassium channel openers - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Assessment: Solubility Profiles & Stock Preparation for 3-(1-naphthyl)-N-phenylacrylamide

Executive Summary & Chemical Identity

3-(1-naphthyl)-N-phenylacrylamide is a lipophilic, conjugated amide belonging to the class of N-aryl cinnamamide analogs.[1] Structurally, it consists of a naphthalene ring connected to a phenylamine moiety via an acrylamide linker.[1] This extended

This guide provides a validated framework for solubilizing this compound, focusing on Dimethyl Sulfoxide (DMSO) as the primary stock solvent and Methanol (MeOH) as a secondary working solvent.[1]

Physicochemical Profile

| Property | Value (Estimated) | Implication |

| Molecular Formula | Hydrophobic core structure.[1] | |

| Molecular Weight | ~273.33 g/mol | Small molecule range; amenable to high-molarity stocks.[1] |

| LogP (Predicted) | 3.8 – 4.5 | Highly lipophilic; poor aqueous solubility.[1] |

| H-Bond Donors | 1 (Amide NH) | Potential for dimerization in non-polar solvents.[1] |

| H-Bond Acceptors | 1 (Carbonyl O) | Good interaction with DMSO/MeOH.[1] |

Solubility in Dimethyl Sulfoxide (DMSO)

Status: Recommended Primary Solvent Solubility Rating: High (>25 mM)[1]

DMSO is the gold standard for preparing stock solutions of this compound due to its high dielectric constant and ability to disrupt intermolecular hydrogen bonding (amide-amide interactions) common in crystalline acrylamides.[1]

Mechanism of Solvation

The sulfoxide oxygen of DMSO acts as a strong hydrogen bond acceptor, interacting with the amide hydrogen of the target molecule.[1] Simultaneously, the non-polar methyl groups of DMSO solvate the hydrophobic naphthyl and phenyl rings via van der Waals forces.[1]

Protocol: Preparation of 50 mM Stock Solution

Objective: Create a stable stock for biological assays.

Materials: this compound (Solid), Anhydrous DMSO (Grade

-

Weighing: Accurately weigh 13.67 mg of the solid compound into a sterile, amber glass vial (to protect from potential photodegradation of the alkene linker).

-

Solvent Addition: Add 1.0 mL of anhydrous DMSO.

-

Dissolution: Vortex vigorously for 30–60 seconds.

-

Storage: Aliquot into small volumes (e.g., 50

L) to avoid repeated freeze-thaw cycles. Store at -20°C.

Critical Warning: DMSO is hygroscopic.[1] Water uptake significantly reduces the solubility of lipophilic acrylamides, leading to "silent precipitation" in stored stocks.[1] Always use desiccant-stored DMSO.[1]

Solubility in Methanol (MeOH)

Status: Secondary Solvent / Process Solvent Solubility Rating: Moderate to High (Temperature Dependent)[1]

Methanol is suitable for chemical synthesis workups, transferring the compound, or analytical chromatography (HPLC mobile phases).[1] However, it is less ideal for long-term biological stocks due to its high volatility and potential cytotoxicity in certain cellular assays at high concentrations.[1]

Temperature Sensitivity

-

Ambient (25°C): Solubility is likely in the range of 5–15 mM.[1]

-

Heated (50°C): Solubility increases significantly.[1] This property is often exploited for recrystallization purification methods common to cinnamamide derivatives [1].[1]

Protocol: Analytical Standard Preparation (1 mg/mL)

-

Weigh 1.0 mg of compound.

-

Add 1.0 mL of HPLC-grade Methanol.

-

Sonicate for 2 minutes.

-

Verification: Inspect visually. If turbidity remains, add methanol in 0.5 mL increments until clear, then calculate final concentration.

Aqueous Solubility & "Crash-Out" Risks

Status: Poor / Insoluble

Like its structural analog N-phenylcinnamamide, this molecule is essentially insoluble in water.[1] When diluting a DMSO stock into aqueous buffers (e.g., PBS, Cell Media), the hydrophobic effect drives the molecules to aggregate.[1]

-

Safe Dilution Factor: Maintain final DMSO concentration

0.5% (v/v). -

Precipitation Threshold: Concentrations above 50

M in aqueous media may precipitate.[1] -

Mitigation: Use intermediate dilution steps or include a surfactant (e.g., 0.05% Tween-80) in the assay buffer if permitted by the experimental design.[1]

Visualized Workflows

Figure 1: Solubilization Decision Tree

This workflow illustrates the logical path for handling this compound based on the intended application.

Figure 1: Decision matrix for solvent selection based on experimental end-use.

Figure 2: Molecular Solvation Mechanism

A conceptual diagram showing how DMSO stabilizes the molecule compared to water.[1]

Figure 2: Mechanistic interaction map showing DMSO's dual role in solvating both the lipophilic rings and the polar amide linker.[1]

References

-

Hajdúch, M., et al. (2020).[1] Investigation of Anti-Inflammatory Potential of N-Arylcinnamamide Derivatives. PMC. Available at: [Link]

-

National Institute of Standards and Technology (NIST). (n.d.).[1] Solubility Data Series: Amides. NIST.[1] Available at: [Link][1]

Sources

Methodological & Application

Advanced Methodologies for Naphthyl Acrylamide Scaffolds via Knoevenagel Condensation

Topic: Knoevenagel Condensation Methods for Naphthyl Acrylamide Synthesis Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Development Scientists

Introduction & Strategic Importance

Naphthyl acrylamides and their precursors (naphthyl acrylic acids) are critical pharmacophores in oncology and material science. They serve as the structural backbone for EGFR inhibitors (e.g., irreversible tyrosine kinase inhibitors), antioxidants, and fluorescent probes used in cellular imaging.

While the classical Knoevenagel condensation is a textbook reaction, its application to bulky, hydrophobic substrates like naphthaldehydes requires specific optimization to suppress bis-addition side products and ensure stereoselectivity ((E)-isomer dominance).

This guide details two distinct pathways:

-

The Doebner Modification: The industry "gold standard" for generating the (E)-3-(naphthalen-yl)acrylic acid precursor, which is subsequently coupled to amines.

-

Direct Amide Condensation: A one-pot route using cyanoacetamides to generate

-functionalized acrylamides directly.

Mechanistic Principles

The Knoevenagel condensation involves the nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration.[1][2] For naphthyl acrylamide synthesis, the steric bulk of the naphthalene ring dictates the reaction kinetics and stereochemistry.

Reaction Pathway Visualization

The following diagram outlines the catalytic cycle, highlighting the critical decarboxylation step unique to the Doebner modification (Pathway A) versus the direct dehydration in Pathway B.

Figure 1: Mechanistic divergence between Doebner modification (Acid synthesis) and Direct Condensation (Cyanoacrylamide synthesis).

Protocol A: The Doebner Modification (Acid Precursor)

Objective: Synthesis of (E)-3-(naphthalen-2-yl)acrylic acid. Application: Primary route for generating unfunctionalized acrylamide drugs via subsequent amidation.

Materials & Reagents[3][4][5]

-

Substrate: 2-Naphthaldehyde (1.0 equiv)

-

Reagent: Malonic acid (2.2 equiv)

-

Solvent: Pyridine (anhydrous)

-

Catalyst: Piperidine (0.1 equiv)

-

Quench: 2N Hydrochloric acid (HCl)

Step-by-Step Methodology

-

Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-naphthaldehyde (5.0 g, 32 mmol) in pyridine (20 mL).

-

Addition: Add malonic acid (7.5 g, 72 mmol). The excess malonic acid drives the reaction to completion and facilitates decarboxylation.

-

Catalysis: Add piperidine (0.3 mL) dropwise. Note: An exotherm may be observed.

-

Reflux: Heat the mixture to reflux (115°C) for 2 hours. Monitor CO₂ evolution (bubbling); cessation of bubbling typically indicates reaction completion.

-

Quench & Precipitation: Cool the mixture to room temperature. Pour the reaction mass slowly into 200 mL of ice-cold 2N HCl with vigorous stirring. The pyridine is neutralized, and the product precipitates immediately as a white solid.

-

Isolation: Filter the solid using a Büchner funnel. Wash with cold water (3 x 50 mL) to remove residual pyridinium salts.

-

Purification: Recrystallize from aqueous ethanol (4:1 EtOH:H₂O).

-

Target Yield: 80–90%

-

Melting Point: 209–212°C

-

Critical Insight: The use of pyridine acts as both solvent and base, acting as a "proton shuttle" to facilitate the decarboxylation of the intermediate dicarboxylic acid.

Protocol B: Direct Synthesis of -Cyanoacrylamides

Objective: One-pot synthesis of (E)-2-cyano-3-(naphthalen-2-yl)acrylamide. Application: Rapid generation of functionalized scaffolds for HTS (High-Throughput Screening) libraries.

Materials & Reagents[3][5]

-

Substrate: 2-Naphthaldehyde (1.0 equiv)

-

Reagent: 2-Cyanoacetamide (1.0 equiv)

-

Solvent: Ethanol (Green alternative: Water/Ethanol 1:1)

-

Catalyst: Piperidine (Catalytic, 5 drops) or L-Proline (Organocatalytic/Green)

Step-by-Step Methodology

-

Setup: Combine 2-naphthaldehyde (10 mmol) and 2-cyanoacetamide (10 mmol) in Ethanol (20 mL).

-

Catalysis: Add 5 drops of piperidine.

-

Reaction: Heat to reflux for 30–60 minutes. The product often begins to precipitate from the hot solution due to the high crystallinity of the acrylamide motif.

-

Workup: Cool to 0°C in an ice bath. Filter the precipitate.[3][4][5]

-

Wash: Wash the filter cake with cold ethanol (5 mL) followed by diethyl ether to remove unreacted aldehyde.

-

Drying: Dry under vacuum at 60°C.

Green Chemistry & Optimization

Modern drug development emphasizes sustainability. The following table summarizes yield comparisons between classical and green methods for Naphthaldehyde condensation.

Comparative Performance Data

| Method | Solvent | Catalyst | Temp/Time | Yield (%) | E-Factor |

| Classical Doebner | Pyridine | Piperidine | 115°C / 2h | 82-90% | High (Toxic Solvent) |

| Direct (Protocol B) | Ethanol | Piperidine | 78°C / 1h | 85-95% | Moderate |

| Microwave Assisted | Water | 100°C / 5 min | 92-98% | Low (Best) | |

| Ionic Liquid | [Bmim][OAc] | None | 25°C / 15 min | 90-97% | Low (Recyclable) |

Workflow Optimization Diagram

Use this decision tree to select the appropriate protocol based on your downstream requirements.

Figure 2: Strategic decision tree for protocol selection based on target structure and scale.

Troubleshooting & Expert Tips

-

Moisture Control: While Knoevenagel produces water, the initial reagents for the Doebner modification (Protocol A) should be dry. Water in the pyridine can cause premature precipitation of the malonate salt before reaction.

-

Isomer Control: The (E)-isomer is thermodynamically favored. If (Z)-isomers are detected (via ¹H NMR coupling constants,

Hz for Trans/E), extend the reflux time to allow thermodynamic equilibration. -

Substrate Solubility: 2-Naphthaldehyde is significantly less soluble than benzaldehyde. If using water-based Green methods, ensure vigorous stirring or use a surfactant (e.g., SDS) to create an emulsion.

References

-

Doebner Modification Protocol & Mechanism

-

Synthesis of (E)-3-(naphthalen-2-yl)

-

Cyanoacetamide Protocols

-

Title: Application Notes and Protocols: Knoevenagel Condensation of N-(tert-butyl)-2-cyanoacetamide.[3]

- Source: BenchChem.

-

-

Green Chemistry Approaches (Water/Microwave)

- Ionic Liquid Catalysis: Title: Greener Alternative in Organic Synthesis: Aqueous Knoevenagel Condensation Reaction Catalysed by [Bmim][OAc]. Source: Asian Journal of Green Chemistry.

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. mrj.org.ly [mrj.org.ly]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. scholars.fhsu.edu [scholars.fhsu.edu]

- 5. ijcps.org [ijcps.org]

- 6. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 7. DSpace [open.bu.edu]

- 8. lscollege.ac.in [lscollege.ac.in]

- 9. prepchem.com [prepchem.com]

- 10. asianpubs.org [asianpubs.org]

Recrystallization Solvent Systems for 3-(1-naphthyl)-N-phenylacrylamide: A Protocol for Achieving High Purity

An Application Guide

Abstract

This application note provides a comprehensive guide for researchers, chemists, and drug development professionals on the selection and optimization of solvent systems for the purification of 3-(1-naphthyl)-N-phenylacrylamide via recrystallization. Recognizing the critical role of purity in research and pharmaceutical applications, this document moves beyond a generic protocol. It details the underlying chemical principles, a systematic approach to solvent screening, and step-by-step protocols for both single-solvent and mixed-solvent recrystallization techniques. The methodologies are designed to be self-validating, enabling scientists to rationally develop a robust and reproducible purification process.

Introduction: The Imperative for Purity

This compound is a compound of interest due to its unique chemical structure, incorporating both a bulky naphthyl group and a phenylacrylamide moiety. As with any synthesized compound destined for downstream applications, achieving high purity is paramount. Impurities, such as unreacted starting materials, by-products, or residual solvents, can significantly alter the material's physicochemical properties and biological activity.

Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[1][2] The process relies on the differential solubility of the target compound and its impurities in a chosen solvent or solvent system at varying temperatures.[3] An ideal recrystallization yields a highly organized and uniform crystalline product, effectively excluding impurities in the process.[1] This guide provides the foundational knowledge and actionable protocols to successfully purify this compound.

Foundational Principles: Rational Solvent Selection

The success of any recrystallization hinges on the selection of an appropriate solvent. The ideal solvent should exhibit a steep solubility curve for the target compound: high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures.[3]

Key Characteristics of an Ideal Recrystallization Solvent:

-

Solubility Profile: The compound of interest should be sparingly soluble at low temperatures but completely soluble in the hot solvent.

-

Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or remain soluble in the cold solvent (remaining in the mother liquor).

-

Volatility: The solvent should have a relatively low boiling point to be easily removed from the final crystals.[3]

-

Inertness: The solvent must not react with the compound being purified.

-

Safety: The solvent should be non-toxic, non-flammable, and environmentally benign, whenever possible.

Physicochemical Analysis of this compound

A predictive analysis of the target molecule's structure (Figure 1) is the first step in rational solvent selection.

-

Molecular Formula: C₁₉H₁₅NO[]

-

Key Functional Groups:

-

Amide Group (-C(O)N-): A polar functional group capable of hydrogen bonding. Amides generally favor crystallization, though finding the right solvent can be challenging.[5]

-

Naphthyl and Phenyl Groups: Large, nonpolar, aromatic systems. These rigid, planar structures often promote good crystallization behavior.[2][5]

-

This combination of a polar amide and large nonpolar aromatic regions suggests that this compound will be most soluble in solvents of intermediate polarity. It is unlikely to be soluble in highly polar solvents like water or highly nonpolar solvents like hexanes at room temperature.

Single-Solvent vs. Mixed-Solvent Systems

Single-Solvent System: This is the simplest and most desirable method, where one solvent meets all the necessary criteria.[6]

Mixed-Solvent System: When no single solvent is ideal, a two-solvent (or multi-solvent) system is employed.[1][7][8][9] This typically involves:

-

A "soluble solvent" in which the compound is highly soluble, even at room temperature.

-

An "insoluble solvent" (or "anti-solvent") in which the compound is poorly soluble, even at elevated temperatures.

The two solvents must be miscible. The process involves dissolving the compound in a minimum of the hot "soluble solvent" and then adding the "insoluble solvent" dropwise until the solution becomes turbid, indicating the point of saturation.[7][9]

Experimental Workflow: From Screening to Protocol

The following workflow provides a systematic approach to identifying the optimal recrystallization conditions for this compound.

Visualization of the Solvent Selection Workflow

The decision-making process for selecting an appropriate recrystallization system is outlined in the diagram below.

Caption: Workflow for Recrystallization Solvent Selection.

Protocol 1: Small-Scale Solvent Screening

This protocol is designed to efficiently test a range of solvents using a minimal amount of crude product.

Materials:

-

Crude this compound

-

Small test tubes (e.g., 10 x 75 mm)

-

Selection of test solvents (see Table 1)

-

Pasteur pipettes

-

Heat gun or sand bath

-

Vortex mixer

-

Ice-water bath

Procedure:

-

Place approximately 20-30 mg of the crude solid into several separate test tubes.

-

To the first test tube, add a potential solvent dropwise (e.g., from a Pasteur pipette) while agitating or vortexing at room temperature. Add just enough solvent to make a slurry.

-

Observe the solubility at room temperature. An ideal solvent will not dissolve the compound.

-

If the compound is insoluble at room temperature, gently heat the mixture using a heat gun or sand bath until the solvent boils. Continue to add solvent dropwise until the solid just dissolves. Record the approximate volume of solvent used.

-

Allow the solution to cool slowly to room temperature. Observe for crystal formation.

-

If no crystals form after 10-15 minutes, gently scratch the inside of the test tube with a glass rod just below the solvent line to induce crystallization.

-

Once the solution has reached room temperature, place it in an ice-water bath for an additional 15-20 minutes to maximize crystal yield.[6][8]

-

Record your observations in a table similar to Table 2.

-

Repeat steps 2-8 for each selected test solvent.

Data Presentation:

Table 1: Suggested Solvents for Screening

| Solvent Class | Solvent | Boiling Point (°C) | Polarity | Notes |

| Alcohols | Ethanol | 78 | Polar Protic | A good general-purpose solvent for amides.[5][10] |

| Isopropanol | 82 | Polar Protic | Similar to ethanol, slightly less polar. | |

| Ketones | Acetone | 56 | Polar Aprotic | A strong solvent, may be part of a mixed system.[10] |

| Esters | Ethyl Acetate | 77 | Intermediate | Often a good choice for moderately polar compounds. |

| Ethers | Tetrahydrofuran (THF) | 66 | Intermediate | A good "soluble solvent" candidate for mixed systems.[5] |

| Aromatic HC | Toluene | 111 | Nonpolar | May work well given the aromatic nature of the compound. |

| Aliphatic HC | Heptane / Hexane | 98 / 69 | Nonpolar | Likely to be an "insoluble solvent" or "anti-solvent".[11] |

| Nitriles | Acetonitrile | 82 | Polar Aprotic | Often gives excellent results for amide recrystallization.[10] |

Table 2: Interpreting Solvent Screening Results

| Observation (Hot) | Observation (Cooling/Cold) | Interpretation | Next Step |

| Soluble | Abundant, well-formed crystals | Excellent Single-Solvent Candidate | Proceed to Protocol 2. |

| Soluble | No crystals form | Too soluble | Use as "soluble solvent" in a mixed system (Protocol 3). |

| Insoluble | N/A | Poor solvent | Use as "insoluble solvent" in a mixed system (Protocol 3). |

| Soluble | Oily liquid forms | "Oiling out" has occurred | Try a lower polarity solvent or add more solvent when hot.[3][9] |

| Slightly Soluble | Poor crystal yield | Not ideal | Consider other solvents. |

Protocol 2: Optimized Single-Solvent Recrystallization

Procedure:

-

Place the crude this compound in an Erlenmeyer flask (the flask size should be such that the solvent will fill it to about one-third to one-half of its volume).

-

Add a magnetic stir bar or a few boiling chips.

-

Add the chosen solvent from Protocol 1 in small portions while heating the mixture to a gentle boil with stirring (on a hot plate).

-

Continue adding hot solvent portion-wise until the solid has just completely dissolved. Do not add a large excess of solvent.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration using a pre-warmed funnel and fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

-

Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[6]

-

Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.

-

Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

-

Allow the crystals to air dry on the filter paper for a few minutes before transferring them to a watch glass to dry completely, preferably in a vacuum oven.

Protocol 3: Optimized Mixed-Solvent Recrystallization

This protocol is based on the solvent/anti-solvent approach.[7]

Procedure:

-

Select a "soluble solvent" and a miscible "insoluble solvent" (anti-solvent) based on the screening results from Protocol 1.

-

Place the crude compound in an Erlenmeyer flask with a stir bar or boiling chips.

-

Heat the flask and add the minimum amount of hot "soluble solvent" required to just dissolve the solid completely.

-

While keeping the solution hot and stirring, add the "insoluble solvent" dropwise until a persistent cloudiness (turbidity) is observed. This indicates that the solution is saturated.[9]

-

To ensure a homogenous solution for crystal growth, add a few drops of the hot "soluble solvent" until the cloudiness just disappears.[7]

-

Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.

-

Induce crystallization if necessary by scratching the inner surface of the flask with a glass rod.

-

Cool the flask in an ice-water bath for at least 30 minutes to maximize the yield.

-

Collect and dry the crystals as described in steps 8-10 of Protocol 2.

References

-

University of York. (n.d.). Mixed-solvent recrystallisation. Chemistry Teaching Labs. Retrieved from [Link]

-

YouTube. (2012, May 7). Recrystallization using two solvents. Retrieved from [Link]

-

University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Department of Chemistry. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, April 7). 3.3F: Mixed Solvents. Retrieved from [Link]

-

Athabasca University. (n.d.). Experiment 2: Recrystallization. Retrieved from [Link]

-

LabXchange. (2024, January 23). Lab Procedure: Recrystallization. Retrieved from [Link]

-

Al-Azzawi, A. M., Al-Tamimi, E. O., & Ali, R. A. (2008). Synthesis and Copolymerization of several N-substituted acrylamides. Baghdad Science Journal, 5(4), 619-629. Retrieved from [Link]

-

ResearchGate. (2020, November 2). What is the best technique for amide purification? Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and Copolymerization of several N-substituted acrylamides. Retrieved from [Link]

-

University of California, Irvine. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]

-

PubChem. (n.d.). 3-(1-Naphthyl)acrylic acid. Retrieved from [Link]

-

Ramu, A., & Rajendrakumar, K. (n.d.). Materials and Methods. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and Copolymerization of several N-substituted acrylamides. Retrieved from [Link]

-

Williamson, K. L., & Masters, K. M. (n.d.). Recrystallization. Retrieved from [Link]

- Idziak, I., & Avoce, D. (1999). Lower critical solution temperatures of N-substituted acrylamide copolymers in aqueous solutions. Polymer, 40(22), 6133-6139.

Sources

- 1. LabXchange [labxchange.org]

- 2. scs.illinois.edu [scs.illinois.edu]

- 3. rubingroup.org [rubingroup.org]

- 5. Tips & Tricks [chem.rochester.edu]

- 6. athabascau.ca [athabascau.ca]

- 7. Chemistry Teaching Labs - Mixed-solvents [chemtl.york.ac.uk]

- 8. youtube.com [youtube.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

- 11. rsc.org [rsc.org]

Application Note: SAR Profiling and Optimization of Naphthyl Acrylamide Covalent Inhibitors

Abstract

This application note provides a comprehensive framework for the design, synthesis, and biological evaluation of naphthyl acrylamide derivatives. These small molecules represent a privileged scaffold in the development of Targeted Covalent Inhibitors (TCIs) . By combining a hydrophobic naphthyl "anchor" with an electrophilic acrylamide "warhead," researchers can target cysteine residues within oncogenic proteins (e.g., EGFR, BTK, STAT3) via Michael addition. This guide details protocols for chemical synthesis, glutathione (GSH) reactivity profiling, and cellular efficacy validation, offering a roadmap for optimizing potency while minimizing off-target toxicity.

Phase I: Rational Design & SAR Logic

The Pharmacophore

The naphthyl acrylamide scaffold functions through a "Recognition and Reaction" mechanism. The SAR study must decouple the binding affinity (non-covalent) from the chemical reactivity (covalent).

-

The Anchor (Naphthyl Ring): Provides lipophilicity and

stacking capabilities to occupy hydrophobic pockets (e.g., the ATP-binding site of kinases).-

SAR Variable: Substitution at the C1 vs. C2 position of the naphthalene ring significantly alters the vector of the warhead.

-

-

The Linker (Amide Nitrogen): Acts as a hydrogen bond donor/acceptor.

-

SAR Variable:

-alkylation (e.g., methyl, benzyl) can modulate solubility and cis/trans isomer ratios, affecting the trajectory of the warhead.

-

-

The Warhead (Acrylamide): The Michael acceptor that forms an irreversible covalent bond with a nucleophilic cysteine thiol.[1]

-

SAR Variable: Substitution at the

or

-

Visualization of SAR Strategy

Figure 1: Deconstruction of the naphthyl acrylamide scaffold into modifiable zones for SAR optimization.

Phase II: Chemical Synthesis Protocol

Principle

The synthesis typically involves the acylation of a naphthylamine derivative with acryloyl chloride. This reaction must be controlled at low temperatures to prevent polymerization of the acrylamide moiety.

Materials

-

Reagents: 1-Naphthylamine (or derivative), Acryloyl chloride, Triethylamine (Et

N). -

Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).

-

Purification: Silica gel flash chromatography.

Step-by-Step Procedure

-

Preparation: In a flame-dried round-bottom flask, dissolve 1.0 equivalent (eq) of the naphthylamine derivative in anhydrous DCM (0.1 M concentration).

-

Base Addition: Add 1.5 eq of Triethylamine (Et

N). Cool the mixture to 0°C using an ice bath. -

Acylation: Dropwise add 1.2 eq of Acryloyl chloride over 15 minutes.

-

Critical Control Point: Rapid addition causes exotherms that may lead to double-acylation or polymerization.

-

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 2–4 hours. Monitor by TLC (typically Hexane:EtOAc 7:3).

-

Workup: Quench with saturated NaHCO

. Extract with DCM ( -

Purification: Purify via flash column chromatography.

-

Note: Naphthyl acrylamides are often UV-active solids.

-

Data Summary: Common Yields

| Substrate (Amine) | Reagent | Conditions | Typical Yield |

| 1-Naphthylamine | Acryloyl Chloride | Et | 75–85% |

| 2-Naphthylamine | Acryloyl Chloride | Et | 80–90% |

| 4-Methoxy-1-naphthylamine | Acryloyl Chloride | Et | 60–70% |

Phase III: Reactivity Profiling (GSH Assay)

The "Goldilocks" Principle

For covalent inhibitors, the warhead must be reactive enough to modify the target cysteine but stable enough to avoid non-specific toxicity (e.g., reacting with glutathione in the cytosol). This is assessed via the GSH Reactivity Assay .[3][4][5]

Protocol: GSH Half-Life Determination ( )[6]

-

Stock Solutions: Prepare 10 mM stock of the test compound in DMSO and 10 mM reduced L-Glutathione (GSH) in PBS (pH 7.4).

-

Incubation: Mix compound (final conc. 50 µM) with excess GSH (final conc. 5 mM, 100-fold excess) in PBS containing an internal standard (e.g., Indomethacin).

-

Time Points: Incubate at 37°C. Aliquot samples at

min. -

Quenching: Stop reaction by adding equal volume of cold Acetonitrile + 0.1% Formic Acid.

-

Analysis: Analyze supernatant via LC-MS/MS. Monitor the disappearance of the parent peak [M+H]

. -

Calculation: Plot

vs. Time. The slope

Interpretation

- min: Highly reactive. High risk of off-target toxicity (pan-assay interference).

- hours: Ideal range for targeted covalent inhibitors.

- hours: Low reactivity. May require very long residence times or proximity-driven activation.

Phase IV: Biological Validation Workflow

Cellular Efficacy (MTT/MTS Assay)

To validate the SAR, the biochemical potency must translate to cellular phenotypic effects (e.g., antiproliferation).

-

Seeding: Seed cancer cells (e.g., MCF-7, A549) at 5,000 cells/well in 96-well plates.

-

Treatment: Add serial dilutions of naphthyl acrylamides (0.01 µM to 100 µM) for 72 hours.

-

Readout: Add MTT reagent, incubate for 4 hours, dissolve formazan crystals in DMSO, and read absorbance at 570 nm.

-

Control: Compare against a non-covalent analog (e.g., naphthyl propionamide) to confirm the covalent mechanism contributes to potency.

Integrated Workflow Diagram

Figure 2: Iterative optimization workflow. Compounds failing the GSH safety threshold are redesigned before cellular testing.

References

-

Li, B. X., et al. (2012). "Structure–activity relationship studies of naphthol AS-E and its derivatives as anticancer agents by inhibiting CREB-mediated gene transcription."[6] Bioorganic & Medicinal Chemistry.

-

Bhat, A., et al. (2024). "An Outlook of the Structure Activity Relationship (SAR) of Naphthalimide Derivatives as Anticancer Agents."[7] Anti-Cancer Agents in Medicinal Chemistry.

-

Gehringer, M., & Laufer, S. A. (2019). "Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology." Journal of Medicinal Chemistry.

-

Flanagan, M. E., et al. (2014). "Chemical and Computational Methods for the Characterization of Covalent Reactive Groups for the Prospective Design of Irreversible Inhibitors." Journal of Medicinal Chemistry.

Sources

- 1. Advanced approaches of developing targeted covalent drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. GSH Reactivity Assay | Domainex [domainex.co.uk]

- 4. Refining covalent warhead reactivity: A new look at GSH reactivity assays - X-Chem [x-chemrx.com]

- 5. researchgate.net [researchgate.net]

- 6. Structure–activity relationship studies of naphthol AS-E and its derivatives as anticancer agents by inhibiting CREB-mediated gene transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 7. An Outlook of the Structure Activity Relationship (SAR) of Naphthalimide Derivatives as Anticancer Agents - Bhat - Anti-Cancer Agents in Medicinal Chemistry [edgccjournal.org]

Advanced Protocol: Crystal Engineering and Topochemical Exploration of 3-(1-naphthyl)-N-phenylacrylamide

Introduction & Molecular Architecture

This application note details the solid-state handling of 3-(1-naphthyl)-N-phenylacrylamide (CAS: 78820-11-8). In the field of crystal engineering, this molecule serves as a critical model system due to its competing intermolecular forces. It bridges the structural gap between simple cinnamides and bulky polyaromatics.

The "Frustrated" Synthon Concept

The molecule features three distinct functional domains that compete during nucleation:

-

Amide Linker (–CONH–): A strong hydrogen-bonding donor/acceptor site typically driving the formation of 1D chains (catemers) (

motifs) or inversion dimers ( -

Naphthalene Moiety: A large, rigid

-surface that favors offset face-to-face stacking (herringbone or parallel motifs). -

Trans-Alkene Bridge: A photo-active site capable of solid-state [2+2] cycloaddition, provided the crystal packing satisfies the Schmidt topochemical criterion (double bonds parallel and

Å apart).[1]

Strategic Objective: The goal of this protocol is to control the crystallization kinetics to selectively favor either the H-bond network or the

Synthesis and Purification Protocol

High-purity feedstock (>99.5%) is non-negotiable for crystal engineering; impurities act as heteronuclear seeds that mask intrinsic polymorphism. We utilize an Acid Chloride route over DCC coupling to prevent urea byproduct contamination.

Reagents

-

Precursor A: 3-(1-Naphthyl)acrylic acid (Commercial or synthesized via Perkin reaction).

-

Precursor B: Thionyl chloride (

) or Oxalyl chloride. -

Precursor C: Aniline (freshly distilled).

-

Solvent: Dichloromethane (DCM, anhydrous), Toluene.

Step-by-Step Workflow

-

Activation: Suspend 3-(1-naphthyl)acrylic acid (10 mmol) in dry DCM. Add oxalyl chloride (12 mmol) and a catalytic drop of DMF. Stir under

until gas evolution ceases (approx. 2h). Evaporate solvent to isolate the crude acid chloride. -

Coupling: Redissolve acid chloride in dry DCM. Cool to 0°C. Add aniline (10 mmol) and Triethylamine (11 mmol) dropwise. The exotherm must be controlled to prevent thermal isomerization.

-

Workup: Wash organic layer with 1M HCl (removes unreacted aniline), then Sat.

, then Brine. Dry over -

Purification (The Critical Step): Recrystallize immediately from Ethanol/Water (9:1) . Avoid Toluene at this stage to prevent premature

-stacked solvate formation.

Visualization: Synthesis Logic

Figure 1: Synthetic pathway designed to minimize byproduct interference in downstream crystallization.

Crystal Engineering & Polymorph Screening

This section describes how to manipulate the "frustrated" interactions to generate diverse crystal forms.

Solvent Selection Strategy

We categorize solvents based on their ability to disrupt specific supramolecular synthons.

| Solvent Class | Representative Solvents | Interaction Target | Expected Outcome |

| Class A: H-Bond Donors | Methanol, Ethanol | Competes with Amide N-H | Disrupts chains; favors dimers or solvates. |

| Class B: H-Bond Acceptors | Acetone, THF | Competes with Amide C=O | High solubility; fast evaporation yields metastable forms. |

| Class C: Aromatic | Toluene, Xylene | Promotes | Favors "Yellow" forms (stacked); potential for inclusion compounds. |

| Class D: Non-Polar | Hexane, Cyclohexane | Minimal Interaction | Forces tightest packing (thermodynamic sink). |

Protocol: The "Dark Room" Slow Evaporation

Note: Naphthyl acrylamides are photosensitive.[6] All crystallization experiments must be conducted in amber vials or in the dark.

-

Preparation: Prepare saturated solutions (20 mg/mL) in solvents from Classes A, C, and D.

-

Filtration: Filter through 0.45

m PTFE to remove heterogeneous nuclei. -

Nucleation Control:

-

Vial 1 (Toluene): Slow evaporation at 4°C. (Target:

-stacked polymorph). -

Vial 2 (Acetone/Hexane diffusion): Place open vial of acetone solution inside a larger jar of hexane. (Target: Kinetic polymorph).

-

-

Harvesting: Isolate crystals while still wet if solvates are suspected. Dry under vacuum for stable polymorphs.

Solid-State Characterization & Topochemistry

Once crystals are obtained, they must be validated. The primary application of this molecule is investigating its Topochemical Photodimerization .

A. Powder X-Ray Diffraction (PXRD)

Run PXRD on ground crystals.

-

Low Angle Signatures (

): Look for peaks corresponding to the long axis of the molecule (~15-20 Å). A shift here indicates a change in the tilting angle of the naphthalene ring relative to the stacking axis.

B. Topochemical Reactivity Test (The "Schmidt" Protocol)

This experiment determines if the crystal packing supports the [2+2] cycloaddition.

-

Sample Prep: Grind 50 mg of the crystalline sample into a fine powder (or use single crystals for face-indexing).

-

Irradiation: Spread thinly on a glass slide. Irradiate with a High-Pressure Mercury Lamp (filtered for

nm to avoid side reactions) for 12–24 hours. -

Monitoring: Monitor reaction progress via 1H-NMR (dissolve aliquot in

).-

Reactant Signal: Olefinic protons at

6.5–8.0 ppm. -

Product Signal: Cyclobutane ring protons appear upfield at

4.5–5.0 ppm.

-

-

Interpretation:

-

Yield > 80%: The crystal is in a

-type packing (lattice spacing ~4.0 Å, parallel alignment). -

Yield < 5%: The crystal is in an

-type packing (lattice spacing > 4.2 Å or antiparallel), or the material is photostable (light-fast).

-

Visualization: Topochemical Logic

Figure 2: Decision tree for assessing topochemical reactivity based on Schmidt's rules.

References

-

Schmidt, G. M. J. (1971).[7] Photodimerization in the solid state.[5][6] Pure and Applied Chemistry, 27(4), 647-678.[7] Link

-

Desiraju, G. R. (1995). Supramolecular Synthons in Crystal Engineering—A New Organic Synthesis. Angewandte Chemie International Edition, 34(21), 2311-2327. Link

-

PubChem. (2025).[8][9] 3-(1-Naphthyl)acrylic acid (Precursor Data). National Library of Medicine. Link

-

BOC Sciences. (2025). N-(1-Naphthyl)-N-phenylacrylamide (CAS 78820-11-8) Product Entry.[]

-

Vishnumurthy, K., et al. (1989). Synthesis and structure-activity relationships of acrylamide derivatives. Journal of Medicinal Chemistry, 32(3), 583-593.[11] Link[11]

Sources

- 1. researchgate.net [researchgate.net]

- 2. chemscene.com [chemscene.com]

- 3. prepchem.com [prepchem.com]

- 4. rsc.org [rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Photomechanical B←N Molecular Crystals: From Single-Crystal-to-Single-Crystal [2 + 2] Photodimerization to Polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. N-Phenylacrylamide | C9H9NO | CID 221792 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 3-(1-Naphthyl)acrylic acid | C13H10O2 | CID 1521748 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Acrylamide derivatives as antiallergic agents. 2. Synthesis and structure-activity relationships of N-[4-[4-(diphenylmethyl)-1-piperazinyl]butyl]-3-(3-pyridyl)acryl amides - PubMed [pubmed.ncbi.nlm.nih.gov]

Preparation of N-phenyl cinnamamide analogs for biological screening

Application Note: High-Purity Synthesis and Biological Screening of N-Phenyl Cinnamamide Analogs

Executive Summary & Scientific Rationale

N-phenyl cinnamamides represent a "privileged scaffold" in medicinal chemistry, exhibiting potent anticancer, anti-inflammatory, and antioxidant activities. Their mechanism of action often involves the inhibition of tubulin polymerization or Histone Deacetylase (HDAC) modulation.

For biological screening, the purity of these analogs is non-negotiable. Trace metal contaminants or residual coupling reagents can produce false positives in cytotoxicity assays. This guide deviates from generic organic synthesis manuals by focusing on a drug-discovery grade workflow : utilizing the Acid Chloride Method for robust scalability and high purity, followed by a standardized MTT cytotoxicity screen optimized to minimize solvent effects.

Chemical Synthesis: The Acid Chloride Route

While coupling agents (EDC/NHS, HATU) are popular for peptide synthesis, the Acid Chloride Method is superior for cinnamamides due to cost-effectiveness, scalability, and the elimination of difficult-to-remove urea byproducts associated with carbodiimides.

Synthetic Workflow Visualization

Caption: Step-wise synthesis of N-phenyl cinnamamides via acid chloride activation to ensure amide bond formation without coupling reagent contamination.

Detailed Protocol

Reagents:

-

Substituted Cinnamic Acid (1.0 equiv)[1]

-

Thionyl Chloride (

) (3.0 equiv) -

Substituted Aniline (1.0 equiv)

-

Triethylamine (

) (1.5 equiv) -

Dichloromethane (DCM) (Anhydrous)[1]

Step 1: Activation (Acid Chloride Formation)

-

In a dry round-bottom flask equipped with a magnetic stir bar, suspend the Cinnamic Acid derivative (5.0 mmol) in anhydrous DCM (10 mL).

-

Add Thionyl Chloride (15.0 mmol) dropwise. Caution: Gas evolution (

, -

Reflux the mixture at 45°C for 2–3 hours until the solution becomes clear (indicating conversion to acid chloride).

-

Critical Step: Evaporate the solvent and excess thionyl chloride under reduced pressure (rotary evaporator). Re-dissolve the residue in dry DCM (5 mL) and evaporate again to ensure complete removal of

.

Step 2: Amide Coupling

-

Dissolve the crude cinnamoyl chloride residue in anhydrous DCM (10 mL).

-

In a separate flask, dissolve the Aniline derivative (5.0 mmol) and Triethylamine (7.5 mmol) in anhydrous DCM (10 mL). Cool this solution to 0°C in an ice bath.

-

Slowly add the acid chloride solution to the aniline solution dropwise over 15 minutes.

-

Allow the reaction to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane:Ethyl Acetate 7:3).

Step 3: Purification (The "Bio-Grade" Standard)

-

Wash: Transfer reaction mixture to a separatory funnel. Wash sequentially with:

-

1M HCl (removes unreacted aniline/amine).

-

Sat.

(removes unreacted acid). -

Brine (removes water).

-

-

Dry & Concentrate: Dry organic layer over anhydrous

, filter, and concentrate. -

Recrystallization: For biological screening, recrystallize the solid from hot Ethanol or Ethanol/Water mixtures. This yields higher purity (>98%) compared to column chromatography, which can leach silica into the sample.

Biological Screening: MTT Cytotoxicity Assay

The MTT assay measures the reduction of a tetrazolium component (MTT) into an insoluble formazan product by the mitochondria of viable cells.[2][3] It is the industry standard for determining

Screening Workflow Visualization

Caption: Standardized MTT assay workflow for determining cytotoxicity (

Detailed Protocol

Reagents:

-

Target Cell Lines (e.g., MCF-7, A549, HepG2).

-

MTT Reagent (5 mg/mL in PBS, sterile filtered).

Step 1: Stock Solution Preparation

-

Dissolve synthesized analogs in 100% DMSO to create a 20 mM Stock Solution .

-

Note: Cinnamamides are generally hydrophobic. Ensure complete dissolution by vortexing.

-

Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

Step 2: Cell Seeding (Day 0)

-

Seed cells in a 96-well plate at a density of

to -

Incubate overnight at 37°C, 5%

to allow attachment.

Step 3: Compound Treatment (Day 1)

-

Prepare serial dilutions of the stock solution in culture media.

-

Critical Constraint: The final DMSO concentration in the well must be

(v/v) to prevent solvent toxicity. -

Example: Dilute 20 mM stock 1:200 in media -> 100 µM (0.5% DMSO). Then perform 1:2 serial dilutions (100, 50, 25, 12.5, 6.25 µM).

-

Add 100 µL of treatment media to wells (Triplicate wells per concentration).

-

Controls:

-

Negative Control: Media + 0.5% DMSO (Cells only).

-

Positive Control: Doxorubicin or Cisplatin (Standard chemotherapy agent).

-

Blank: Media only (No cells).

-

Step 4: MTT Addition & Readout (Day 3)

-

After 48h or 72h incubation, add 20 µL of MTT reagent (5 mg/mL) to each well.

-

Incubate for 3–4 hours at 37°C. Observe under microscope for purple formazan crystals.

-

Carefully remove the supernatant (media) without disturbing the crystals.

-

Add 150 µL of DMSO to each well to solubilize the formazan crystals.

-

Shake the plate on an orbital shaker for 10 minutes.

-

Measure absorbance at 570 nm (reference wavelength 630 nm) using a microplate reader.

Data Analysis & Troubleshooting

Calculating

-

Subtract the average absorbance of the "Blank" wells from all other readings.

-

Calculate % Cell Viability:

-

Plot % Viability (Y-axis) vs. Log[Concentration] (X-axis).

-

Use non-linear regression (Sigmoidal dose-response) to calculate the

.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield (Synthesis) | Moisture in reagents | Use freshly distilled |

| High Background (MTT) | Microbial contamination | Filter sterilize all media/MTT solutions (0.22 µm). |

| Precipitation in Wells | Compound insolubility | Check compound solubility in media under microscope. If precipitating, lower the max concentration. |

| Edge Effect | Evaporation in outer wells | Fill outer edge wells with PBS instead of cells; use only inner 60 wells. |

References

-

Luo, Y., et al. (2015). Synthesis and biological evaluation of N-(4-phenylthiazol-2-yl)cinnamamide derivatives as novel potential anti-tumor agents.[7] MedChemComm, 6, 1036-1042.[7]

-

De, P., et al. (2011). Synthesis and anticancer activity of N-phenyl cinnamamide derivatives. Bioorganic & Medicinal Chemistry Letters, 21(1), 318-322.

-

Abcam. MTT Assay Protocol for Cell Viability. Abcam Protocols.

-

ATCC. MTT Cell Proliferation Assay Instruction Guide. American Type Culture Collection.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. atcc.org [atcc.org]

- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 4. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. semanticscholar.org [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and biological evaluation of N-(4-phenylthiazol-2-yl)cinnamamide derivatives as novel potential anti-tumor agents - MedChemComm (RSC Publishing) [pubs.rsc.org]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(1-naphthyl)-N-phenylacrylamide

Ticket ID: #NAP-ACR-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary & Route Selection

You are attempting to synthesize 3-(1-naphthyl)-N-phenylacrylamide . This molecule features a naphthalene ring conjugated to an acrylamide linker, capped with a phenyl group.

The Core Challenge: The 1-position of naphthalene possesses a "peri-hydrogen" (at C8), creating significant steric bulk compared to the 2-position.[2] This steric hindrance often impedes catalyst approach (in Heck couplings) or rotational freedom (in amide couplings).

Strategic Route Selector

Before proceeding, confirm your starting materials to select the correct module.

| Feature | Module A: The Heck Route | Module B: The Amide Coupling Route |

| Starting Materials | 1-Bromonaphthalene + N-phenylacrylamide | 3-(1-Naphthyl)acrylic acid + Aniline |

| Mechanism | Pd-catalyzed C-C bond formation | Nucleophilic Acyl Substitution |

| Primary Risk | Catalyst deactivation (Pd Black); Regioselectivity | Incomplete coupling; cis/trans isomerization |

| Best For | Building the carbon skeleton from scratch | Late-stage functionalization |

Module A: The Heck Coupling Protocol

Applicable if: You are reacting 1-halonaphthalene with N-phenylacrylamide.[1]

The Mechanistic Bottleneck

In the Heck reaction, the oxidative addition of 1-bromonaphthalene is generally fast. The failure point is usually the migratory insertion step. The steric clash between the peri-hydrogen of the naphthalene and the phosphine ligands on Palladium can slow this step, leading to

Workflow Diagram

Caption: The Heck catalytic cycle highlighting the steric bottleneck at the migratory insertion step caused by the 1-naphthyl peri-hydrogen.

Optimized Protocol (Yield Target: >85%)

Reagents:

-

1-Bromonaphthalene (1.0 eq)[1]

-

N-phenylacrylamide (1.2 eq)[1]

-

Catalyst: Pd(OAc)₂ (2 mol%)[1]

-

Ligand: P(o-tolyl)₃ (4 mol%) — Crucial: The "o-tolyl" group is bulky enough to stabilize Pd but flexible enough to accommodate the naphthyl sterics.[1]

-

Base: Triethylamine (Et₃N) (2.5 eq)[1]

-

Solvent: DMF or NMP (Degassed)[1]

Step-by-Step:

-

Degassing: Sparge the DMF with Nitrogen/Argon for 30 minutes. Oxygen is the enemy of low-loading Pd reactions.[1]

-

Assembly: In a pressure tube, add Pd(OAc)₂, P(o-tolyl)₃, and the aryl halide. Add solvent.[2][3][4][5] Stir for 5 mins to form the active catalyst species (solution turns yellow/orange).

-

Addition: Add N-phenylacrylamide and Et₃N.

-

Reaction: Seal and heat to 110°C for 16–24 hours.

-

Note: Do not exceed 130°C; thermal polymerization of the acrylamide can occur.

-

-

Workup: Cool to RT. Dilute with EtOAc, wash with 1N HCl (to remove excess base/aniline traces) and Brine.

Troubleshooting Guide (Heck)

| Symptom | Diagnosis | Corrective Action |

| Precipitate is Black | "Pd Black" formation.[1] The catalyst aggregated before the reaction finished. | Increase ligand loading to 6-8 mol%. Ensure strict oxygen-free conditions. |

| Low Conversion (<30%) | Catalyst poisoning or insufficient activation energy. | Switch base to K₂CO₃ (inorganic bases often work better for hindered substrates) and add TBAB (Phase Transfer Catalyst). |

| Polymer Formation | The acrylamide double bond polymerized. | Add a radical inhibitor: 4-methoxyphenol (MEHQ) (1-2 mg) to the reaction mixture.[1] |

Module B: The Amide Coupling Protocol

Applicable if: You are reacting 3-(1-naphthyl)acrylic acid with aniline.[1]

The Activation Logic

Standard coupling reagents (EDC/NHS) often struggle with cinnamic acid derivatives because the conjugated double bond reduces the electrophilicity of the carbonyl carbon. Furthermore, aniline is a weak nucleophile. We recommend the Acid Chloride Method for maximum yield.

Activation Pathway Diagram

Caption: Conversion of the acrylic acid to the acid chloride ensures reactivity with the weak aniline nucleophile, bypassing the limitations of standard coupling reagents.[1]

Optimized Protocol (Yield Target: >90%)

Reagents:

-

3-(1-Naphthyl)acrylic acid (1.0 eq)[1]

-

Thionyl Chloride (SOCl₂) (3.0 eq)[1]

-

Aniline (1.1 eq)[1]

-

Dichloromethane (DCM) (Anhydrous)[1]

-

Catalytic DMF (1-2 drops)[1]

Step-by-Step:

-

Activation: Suspend the acid in dry DCM. Add SOCl₂ dropwise, followed by 1 drop of DMF.

-

Reflux: Heat to reflux (40°C) for 2 hours. The suspension should clear as the acid chloride forms.

-

Evaporation: Evaporate the solvent and excess SOCl₂ completely (use a toluene azeotrope if necessary) to leave the crude acid chloride solid/oil.

-

Coupling: Redissolve the acid chloride in dry DCM. Cool to 0°C.

-

Addition: Add a mixture of Aniline (1.1 eq) and Pyridine (1.5 eq) dropwise.

-

Completion: Allow to warm to RT and stir for 4 hours.

Troubleshooting Guide (Amide Coupling)

| Symptom | Diagnosis | Corrective Action |

| Low Yield | Hydrolysis of the acid chloride.[1] | Ensure glassware is oven-dried.[1] Do not store the acid chloride; use immediately. |

| Product is an Oil | Trapped solvent or impurities. | Triturate the oil with cold Hexane or Diethyl Ether to induce crystallization. |

| Isomerization (Z-isomer) | Exposure to light/heat caused the double bond to flip.[1] | Keep reaction in the dark (wrap flask in foil). Recrystallize to remove the Z-isomer.[1] |

Purification & Isolation

The final step is often where yield is lost. Cinnamamides are prone to "oiling out" rather than crystallizing if impurities (like unreacted aniline) are present.

Recrystallization Strategy:

-

Crude Wash: Dissolve crude solid in EtOAc. Wash 2x with 1M HCl . This is critical to protonate and remove unreacted aniline and pyridine/triethylamine.

-

Solvent System:

-

Primary Choice:Ethanol/Water (9:1) . Dissolve in hot ethanol, add water until turbid, cool slowly.

-

Alternative:Acetonitrile . (See Ref 1).

-

-

Drying: Vacuum dry at 40°C. High heat can cause sublimation or polymerization.[1]

References

-

Synthesis of N-phenylacrylamide derivatives. PrepChem. Method for recrystallization from acetonitrile and boiling point data.

-

Mizoroki–Heck reaction, catalysis by nitrogen ligand Pd complexes. ResearchGate. Discusses 1-bromonaphthalene reactivity and yield optimization (93% with ethyl acrylate).

-

Optimization studies of an amide coupling reaction with anilines. ResearchGate. General optimization for aniline coupling using HATU vs Acid Chlorides.

-

Recrystallization - Single Solvent. University of Alberta. Standard protocols for purifying organic solids.

Sources

Technical Support Center: Controlling E/Z Stereoselectivity in Naphthyl Acrylamide Formation

Welcome to the technical support center for the stereoselective synthesis of naphthyl acrylamides. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of controlling E/Z isomerism in their synthetic routes. Here, we will dissect common challenges, provide in-depth mechanistic explanations, and offer field-proven troubleshooting strategies to empower you to achieve your desired stereochemical outcomes with confidence and precision.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: I am obtaining a mixture of E/Z isomers in my naphthyl acrylamide synthesis. What are the primary factors influencing the stereoselectivity?

Answer:

The E/Z stereoselectivity in the formation of α,β-unsaturated amides, such as naphthyl acrylamides, is predominantly dictated by the reaction mechanism and the steric and electronic properties of the reactants and reagents. The most common synthetic routes, including the Horner-Wadsworth-Emmons and Wittig reactions, have inherent stereochemical preferences that can be modulated.

Key Influential Factors:

-

Reaction Type: The choice of olefination reaction is paramount. The Horner-Wadsworth-Emmons (HWE) reaction, utilizing stabilized phosphonate ylides, generally exhibits a strong preference for the formation of the thermodynamically more stable (E)-alkene.[1][2][3] In contrast, the stereochemical outcome of the Wittig reaction is highly dependent on the nature of the phosphonium ylide.

-

Ylide Stability (Wittig Reaction):

-

Stabilized Ylides: Ylides stabilized by electron-withdrawing groups (e.g., adjacent carbonyl or cyano groups) tend to favor the (E)-isomer through a reversible reaction pathway that allows for equilibration to the more stable anti-oxaphosphetane intermediate.[4][5]

-

Non-stabilized Ylides: Ylides lacking such stabilizing groups typically favor the (Z)-isomer under salt-free conditions via a kinetically controlled, irreversible pathway leading to a cis-oxaphosphetane intermediate.[4]

-

-

Steric Hindrance: The steric bulk of the substituents on both the aldehyde (or ketone) and the ylide plays a critical role. In the case of naphthyl aldehydes, the bulky naphthyl group can significantly influence the approach of the nucleophilic ylide, often favoring the formation of the (E)-isomer to minimize steric clash in the transition state.[2][3]

-

Reaction Conditions:

-

Solvent: The polarity of the solvent can influence the stability of the intermediates and transition states.

-

Base: The choice of base used to generate the ylide can affect aggregation and the nature of the counterion, which in turn can impact stereoselectivity.[6]

-

Temperature: Higher temperatures can promote the equilibration of intermediates, often leading to an increased proportion of the thermodynamically favored (E)-isomer.[7]

-

Question 2: I am aiming for high (E)-selectivity. Which synthetic method should I choose, and what are the critical parameters to control?

Answer:

For achieving high (E)-selectivity in naphthyl acrylamide synthesis, the Horner-Wadsworth-Emmons (HWE) reaction is the most reliable and widely employed method.[1][2][3] This reaction involves the condensation of a phosphonate carbanion with an aldehyde or ketone.